3-Chlorobenzoic acid

Descripción general

Descripción

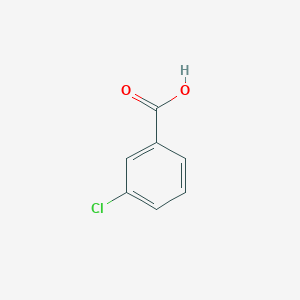

3-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . It is widely used as a precursor/preservative in industry and agriculture .

Synthesis Analysis

3-Chlorobenzoic acid is prepared by the oxidation of 3-chlorotoluene . It is also a metabolic byproduct of the drug bupropion .Molecular Structure Analysis

The molecular formula of 3-Chlorobenzoic acid is ClC6H4CO2H . Its average mass is 156.566 Da and its monoisotopic mass is 155.997803 Da .Chemical Reactions Analysis

The reactivity of the chlorine atom of 3-chlorobenzoic acid is sluggish compared with the other isomers . During the degradation of 3-Chlorobenzoic acid by Rhodococcus opacus strains 1CP and 6a, both 3-chloro- and 4-chlorocatechol were detected .Physical And Chemical Properties Analysis

3-Chlorobenzoic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 281.3±13.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol . The flash point is 123.9±19.8 °C .Aplicaciones Científicas De Investigación

Bioremediation in Environmental Cleanup

3-Chlorobenzoic acid (3-CBA) is used in bioremediation processes, where specific bacterial species, such as Pseudomonas, utilize it as a carbon source. These bacteria can convert 3-CBA into less harmful compounds like 3-hydroxybenzoic and 2,5-dihydroxybenzoic acids, aiding in the cleanup of environmental pollutants .

Research on Microbial Metabolism

Studies on microbial consortia that can metabolize 3-CBA as their sole energy and carbon source provide insights into the metabolic pathways and enzymes involved. This research has implications for understanding microbial ecology and developing new biotechnological applications .

Degradation Products Analysis

Research involving the degradation products of 3-CBA by bacteria such as Pseudomonas putida has been conducted to understand the intermediate compounds formed during the biodegradation process. This is crucial for assessing the environmental impact of chlorinated aromatic compounds .

Enzymatic Studies

Enzymes like benzoate-1,2-dioxygenase and chlorobenzoate 1,2-dioxygenase play a significant role in the transformation of 3-CBA into other compounds. Studying these enzymes helps in elucidating the biochemical pathways of chlorinated aromatic compound degradation .

Development of Biotechnological Tools

The knowledge gained from studying the metabolic pathways of 3-CBA degradation can be applied to develop biotechnological tools for environmental monitoring and cleanup strategies .

Understanding Electron Shuttle Systems

Investigations into electron shuttle systems involving 3-CBA have been conducted to explore its role as an electron acceptor. This research contributes to a broader understanding of redox reactions in biological systems .

Mecanismo De Acción

Target of Action

3-Chlorobenzoic acid (3-CBA) is an organic compound with the molecular formula ClC6H4CO2H . It is a metabolic byproduct of the drug bupropion It’s known that 3-cba is used as a precursor in various industrial and agricultural applications .

Mode of Action

It’s known that 3-cba can be degraded by certain bacterial strains such as rhodococcus opacus . The degradation process involves various enzymatic reactions, which could potentially alter the cellular environment and influence the activity of other biochemical pathways .

Biochemical Pathways

The key stages of 3-CBA decomposition by Rhodococcus opacus strains were studied . During the degradation of 3-CBA by R. opacus 1CP cells, both 3-chloro- and 4-chlorocatechol were detected . The difference in the pathways of 3-CBA degradation by these strains was shown: via the pathway of ortho-cleavage of 3-chlorocatechol in R. opacus 1CP and of 4-chlorocatechol in R. opacus 6a .

Pharmacokinetics

It’s known that 3-cba is soluble in some organic solvents and in aqueous base , which could potentially influence its bioavailability and distribution within the body or environment.

Result of Action

It’s known that 3-cba can be completely degraded by certain bacterial strains . This degradation process could potentially result in the production of various metabolites, which could have further effects on the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-CBA. For instance, the degradation of 3-CBA by certain bacterial strains can be influenced by the presence of electron shuttle systems . Moreover, the solubility of 3-CBA in different solvents could potentially influence its distribution and stability in various environmental conditions .

Safety and Hazards

3-Chlorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and to keep it in a dry, cool, and well-ventilated place .

Direcciones Futuras

The degradation products of 3-Chlorobenzoic acid by Pseudomonas putida in the presence of an electron shuttle system were studied . These routes depend on oxidation and reduction reactions for output byproducts to be easily mineralized by the bacterium under investigation . This strategy succeeded in remediating the polluted water with chlorinated aromatic compounds for further applications .

Propiedades

IUPAC Name |

3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULAYUGMBFYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024770 | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00233 [mmHg] | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Chlorobenzoic acid | |

Color/Form |

CRYSTALS, PRISMS FROM WATER | |

CAS RN |

535-80-8 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOJ7064K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-chlorobenzoic acid a relevant subject for environmental research?

A1: 3-CBA is a common pollutant found in soil and water, often originating from industrial waste and pesticide breakdown. Its persistence in the environment poses a potential threat to ecosystems []. Understanding its degradation pathways is crucial for bioremediation strategies.

Q2: Can microorganisms utilize 3-chlorobenzoic acid for growth?

A2: Yes, several bacterial species, including Pseudomonas putida [, ] and Alcaligenes xylosoxidans [], can utilize 3-CBA as a sole carbon and energy source. These bacteria possess specific metabolic pathways to degrade 3-CBA, highlighting its biodegradability.

Q3: What are the implications of bacterial adaptation to 3-chlorobenzoic acid in contaminated environments?

A3: Bacteria like Ochrobactrum anthropi and Alcaligenes xylosoxidans demonstrate significant membrane adaptation in the presence of 3-CBA, indicating their ability to survive and potentially remediate contaminated environments [, ]. This adaptation involves modifying the fatty acid composition of their cell membranes to withstand the compound's toxicity.

Q4: How do anaerobic bacteria contribute to the degradation of 3-chlorobenzoic acid?

A4: Anaerobic microbial consortia play a crucial role in 3-CBA dechlorination []. Research has identified a dechlorinating bacterium, strain DCB-1, within a methanogenic consortium capable of converting 3-CBA to benzoate, ultimately leading to its mineralization into methane and carbon dioxide.

Q5: Does the time of exposure to 3-CBA impact bacterial response?

A5: Yes, studies reveal that the timing of exposure to 3-CBA significantly impacts bacterial growth and membrane adaptation. Introducing 3-CBA during the stationary growth phase leads to less growth inhibition compared to the lag phase, suggesting a reduced need for membrane adaptation when bacteria encounter the compound later in their growth cycle [, ].

Q6: What is the initial step in the aerobic degradation of 3-CBA?

A6: The aerobic degradation of 3-CBA typically begins with the formation of chlorocatechols, catalyzed by enzymes like benzoate 1,2-dioxygenase []. These intermediates are then further processed through the chlorocatechol degradation pathway.

Q7: What is the significance of chlorocatechol dioxygenase in 3-CBA degradation?

A7: Chlorocatechol dioxygenase (TfdC) is a key enzyme in the degradation pathway of 3-CBA, responsible for the ring cleavage of chlorocatechols, a crucial step towards complete mineralization []. Studies highlight the importance of efficient chlorocatechol turnover for successful 3-CBA degradation by Ralstonia eutropha JMP134(pJP4) [].

Q8: How does the presence of multiple chlorocatechol degradation gene clusters influence 3-CBA degradation?

A8: The presence of multiple, partially isofunctional chlorocatechol degradation gene clusters, like tfdCIDIEIFI and tfdDIICIIEIIFII, contributes to efficient 3-CBA degradation in certain bacteria []. This redundancy ensures the complete removal of toxic chlorocatechol intermediates.

Q9: What role does reductive dehalogenation play in 3-CBA degradation?

A9: While not as common as aerobic pathways, some anaerobic bacteria can dechlorinate 3-CBA through reductive dehalogenation []. This process involves the removal of chlorine substituents, potentially leading to the formation of less toxic compounds.

Q10: Is there a connection between anaerobic reductive dehalogenation and the removal of other aromatic substituents?

A10: Research suggests that while anaerobic bacteria can remove various aryl substituents, including -COOH, -OH, -OCH3, -CH3, and halogens, there is no direct relationship between reductive dehalogenation and other anaerobic aromatic substituent removal mechanisms [].

Q11: Are there genes specifically dedicated to 3-CBA degradation?

A11: Yes, several genes are involved in the degradation pathway of 3-CBA. For instance, the clcABD operon in Pseudomonas putida encodes enzymes crucial for the dissimilation of 3-chlorocatechol, a key intermediate in 3-CBA degradation [].

Q12: How do plasmids contribute to the degradation of 3-chlorobenzoic acid?

A12: Plasmids, mobile genetic elements, often carry genes encoding enzymes for the degradation of xenobiotics like 3-CBA [, ]. The presence of such plasmids in bacteria can confer the ability to degrade 3-CBA, even if they are geographically separated, indicating the potential for horizontal gene transfer in disseminating this catabolic capability.

Q13: Can genetic rearrangements affect 3-CBA degradation?

A13: Studies on Ralstonia eutropha JMP134(pJP4) have shown that deletions or duplications in the tfd gene cluster, responsible for both 3-CBA and 2,4-D degradation, can enhance growth on 3-CBA while abolishing growth on 2,4-D []. This highlights the intricate link between genetic organization and the efficiency of specific catabolic pathways.

Q14: What is the molecular formula and weight of 3-chlorobenzoic acid?

A14: The molecular formula of 3-chlorobenzoic acid is C7H5ClO2, and its molecular weight is 156.57 g/mol. These properties are essential for understanding its chemical behavior and interactions.

Q15: What spectroscopic techniques are commonly employed to characterize 3-chlorobenzoic acid?

A15: Several spectroscopic techniques are used to characterize 3-CBA. Infrared (IR) spectroscopy identifies functional groups like C=O and C-Cl, while ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, gives detailed information about the structure and environment of hydrogen and carbon atoms within the molecule.

Q16: What analytical methods are used to quantify 3-CBA in environmental samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 3-CBA in environmental samples []. This method allows for the separation and quantification of 3-CBA from other compounds in complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) offers a more detailed analysis of 3-CBA and its degradation products [].

Q17: How is the solubility of 3-chlorobenzoic acid studied and what is its significance?

A17: The solubility of 3-CBA has been extensively studied in various solvents using experimental and computational methods [, , , , ]. Understanding its solubility is crucial for predicting its fate in the environment and for developing effective remediation strategies.

Q18: What are the potential applications of 3-chlorobenzoic acid and its derivatives?

A18: While 3-CBA itself might not have direct applications, its derivatives, particularly in the pharmaceutical industry, are of interest. For instance, research on indole derivatives identified a potent inhibitor of human prostatic 5α-reductase with potential applications in treating benign prostatic hyperplasia [].

Q19: What are the future research directions related to 3-chlorobenzoic acid?

A19: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)